

Pralurbactam: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

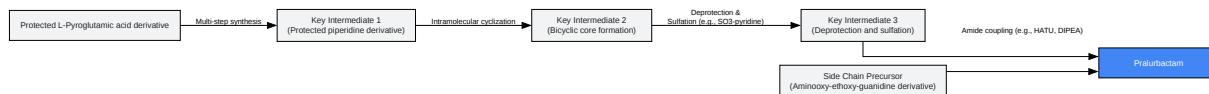
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralurbactam, also known as FL058, is a novel, potent inhibitor of class A, C, and D serine β -lactamases. Developed by Qilu Pharmaceutical Co., Ltd., it is utilized in combination with meropenem to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery of **Pralurbactam**, a detailed, plausible chemical synthesis pathway, and a summary of its biological activity. The information is curated to serve as a valuable resource for researchers and professionals in the field of antibacterial drug development.

Discovery and Development


Pralurbactam (FL058) emerged from research efforts focused on identifying novel diazabicyclooctane (DBO) β -lactamase inhibitors with a broad spectrum of activity. The DBO scaffold is a well-established pharmacophore for potent inhibition of serine β -lactamases. The discovery process likely involved the synthesis and screening of a library of DBO analogues to optimize potency against key β -lactamases, such as KPC, AmpC, and OXA-type enzymes, while also ensuring a favorable pharmacokinetic and safety profile. **Pralurbactam**'s development addresses the critical medical need for new therapies to treat infections caused by carbapenem-resistant Enterobacteriales (CRE).

Chemical Synthesis Pathway

While the precise, step-by-step industrial synthesis of **Pralurbactam** is proprietary, a plausible and detailed synthetic route can be constructed based on the chemical structure of **Pralurbactam** and established synthetic methodologies for diazabicyclooctane (DBO) β -lactamase inhibitors, as outlined in patents filed by Qilu Pharmaceutical Co., Ltd. (e.g., WO2017206947A1) and the broader scientific literature.

The synthesis of **Pralurbactam** can be envisioned as a multi-step process commencing with the construction of the core DBO scaffold, followed by the introduction of the requisite side chains.

Diagram: Proposed Chemical Synthesis Pathway of Pralurbactam

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Pralurbactam**.

Quantitative Data

The following tables summarize the available quantitative data for **Pralurbactam**'s biological activity.

Table 1: In Vitro Activity of Meropenem in Combination with Pralurbactam (4 μ g/mL) against Enterobacterales

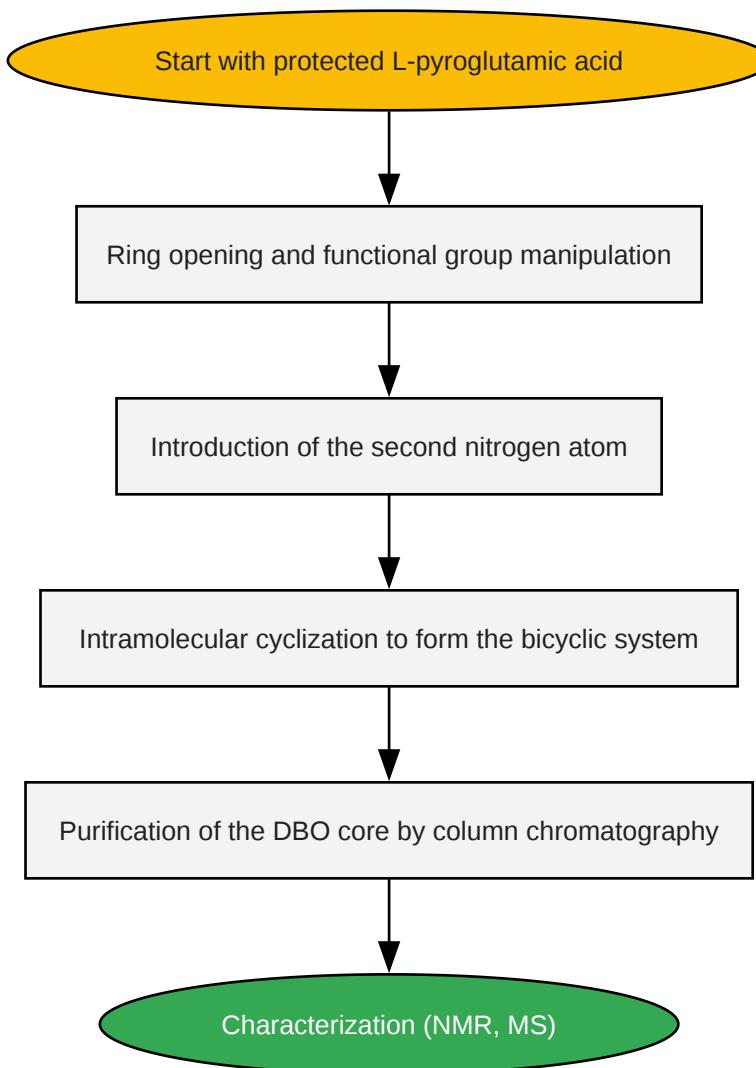
Bacterial Species	Meropenem MIC50 (µg/mL)	Meropenem MIC90 (µg/mL)
Escherichia coli	≤0.06	0.5
Klebsiella pneumoniae	0.25	4

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Pralurbactam in a Neutropenic Murine Thigh Infection Model

PK/PD Index	Target for Bacteriostatic Effect	Target for 1-log10 CFU Reduction
%fT > 1 mg/L	38.4%	63.6%

%fT > 1 mg/L represents the percentage of the dosing interval during which the free drug concentration remains above 1 mg/L.


Experimental Protocols

The following are detailed, representative methodologies for key experiments related to the synthesis and evaluation of **Pralurbactam**, based on standard practices in the field.

General Protocol for the Synthesis of the Diazabicyclooctane (DBO) Core

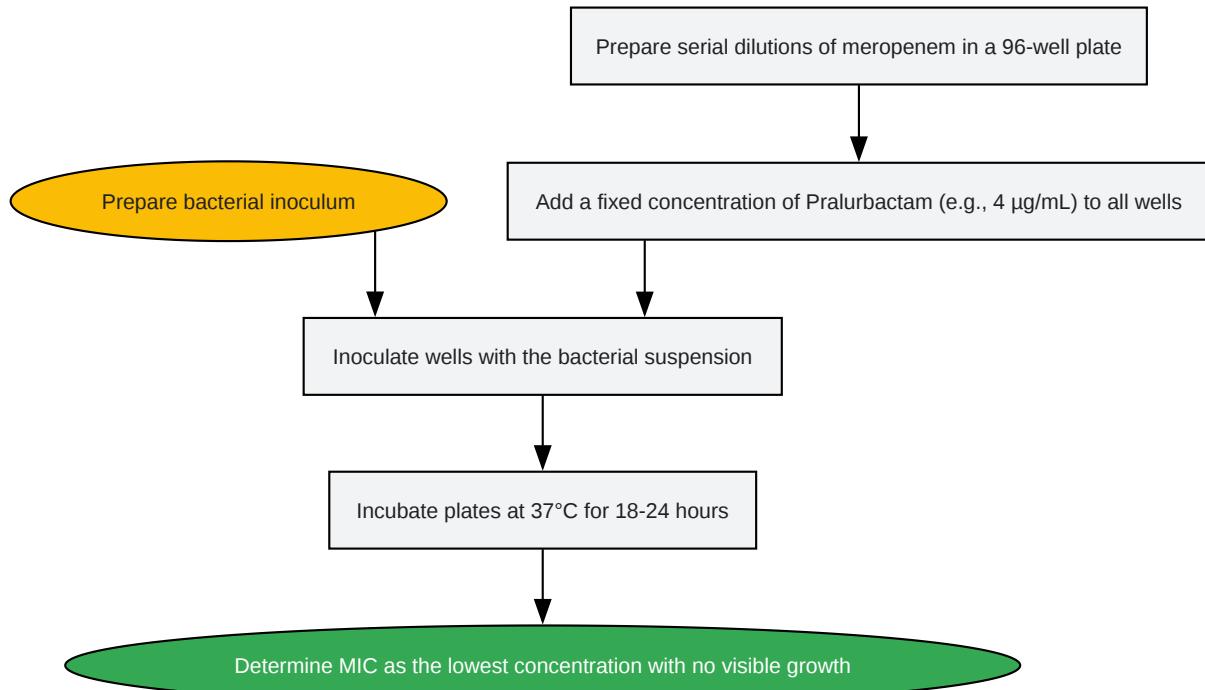
This protocol outlines a general approach for the synthesis of the DBO core structure, a key component of **Pralurbactam**.

Diagram: Experimental Workflow for DBO Core Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the DBO core.

Methodology:


- Step 1: Synthesis of the Piperidine Intermediate: A protected derivative of L-pyroglutamic acid is subjected to a series of reactions, including reduction, ring-opening, and functional group interconversions, to yield a suitably protected piperidine precursor.
- Step 2: Formation of the Bicyclic Ring System: The piperidine intermediate undergoes an intramolecular cyclization reaction, often mediated by a suitable coupling agent, to form the characteristic diazabicyclooctane ring structure.

- Step 3: Deprotection and Sulfation: The protecting groups on the DBO core are removed under appropriate conditions. The hydroxyl group on the nitrogen is then sulfated using a sulfating agent such as a sulfur trioxide-pyridine complex to install the critical sulfate group.
- Step 4: Amide Coupling with the Side Chain: The carboxylic acid of the DBO core is activated using a peptide coupling reagent (e.g., HATU, HOBr/EDCI) and reacted with the aminooxy-containing side chain in the presence of a non-nucleophilic base (e.g., DIPEA) to form the final **Pralurbactam** molecule.
- Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The structure and purity of **Pralurbactam** are confirmed by analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

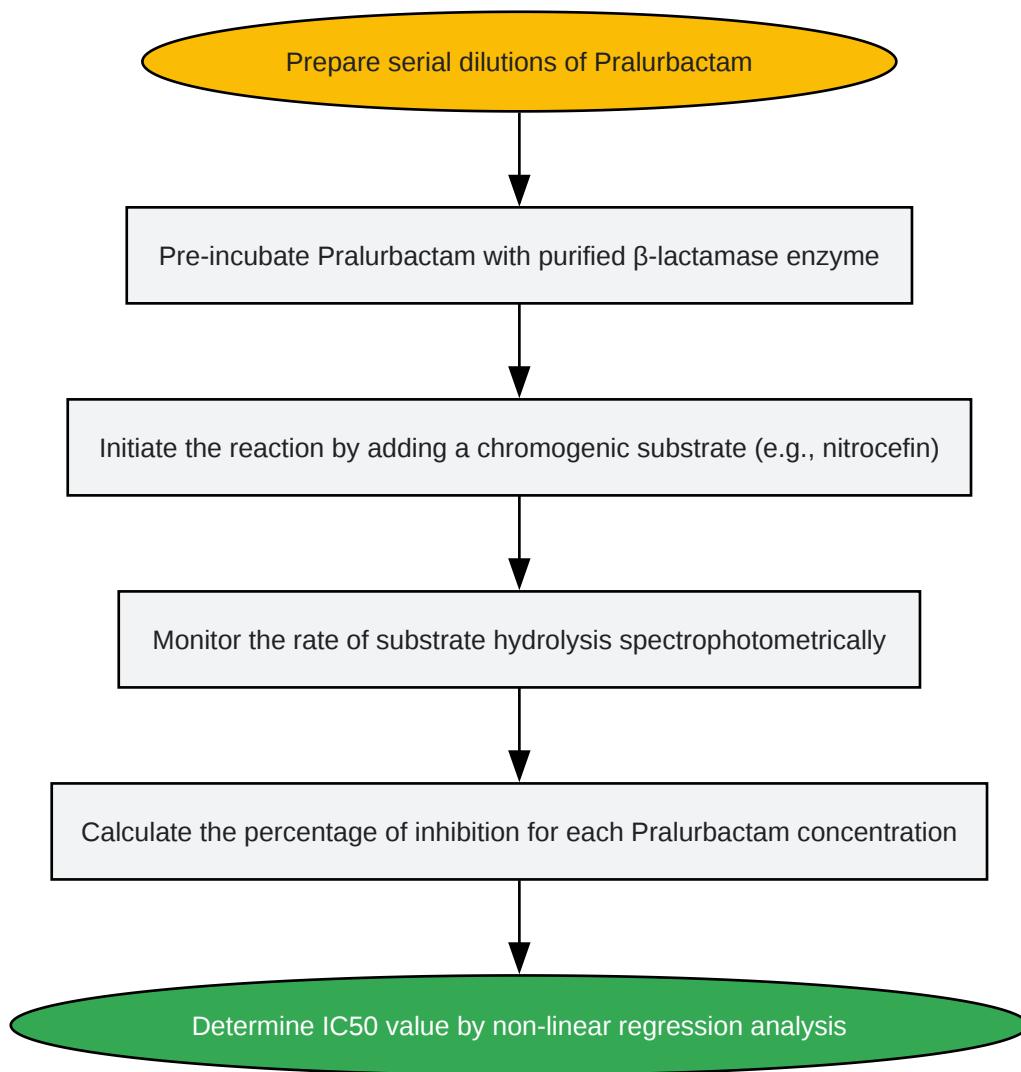
This protocol describes the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of **Pralurbactam**.

Diagram: Workflow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

Methodology:


- Bacterial Strain Preparation: A standardized inoculum of the test bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately 5×10^5 colony-forming units (CFU)/mL.
- Drug Preparation: A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate. **Pralurbactam** is added to each well at a constant concentration (e.g., 4 µg/mL).
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

- MIC Determination: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Protocol for Determination of β -Lactamase Inhibition (IC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of **Pralurbactam** against a purified β -lactamase.

Diagram: Workflow for IC50 Determination

[Click to download full resolution via product page](#)

Caption: Workflow for IC50 determination.

Methodology:

- Reagents: Purified β -lactamase enzyme, a chromogenic β -lactam substrate (e.g., nitrocefin), and a suitable buffer (e.g., phosphate buffer).
- Assay Procedure:
 - Serial dilutions of **Pralurbactam** are prepared in the assay buffer.
 - A fixed concentration of the purified β -lactamase is pre-incubated with the various concentrations of **Pralurbactam** for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
 - The enzymatic reaction is initiated by the addition of the chromogenic substrate.
 - The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

Pralurbactam is a significant addition to the arsenal of β -lactamase inhibitors, offering a promising therapeutic option for infections caused by challenging Gram-negative pathogens. Its discovery and development underscore the continued importance of the diazabicyclooctane scaffold in overcoming β -lactamase-mediated resistance. The synthetic pathway, while complex, is accessible through established chemical methodologies. The potent *in vitro* activity and favorable pharmacokinetic/pharmacodynamic profile of **Pralurbactam** in combination with meropenem support its ongoing clinical evaluation and potential to address a critical unmet medical need. Further research will continue to delineate its full clinical utility and potential for future applications.

- To cite this document: BenchChem. [Pralurbactam: A Technical Guide to its Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12395831#pralurbactam-discovery-and-chemical-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com